
3-(4-(2,4-Dimethoxyphenyl)thiazol-2-yl)aniline
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Overview
Description
3-(4-(2,4-Dimethoxyphenyl)thiazol-2-yl)aniline is a heterocyclic compound featuring a thiazole ring core substituted with a 2,4-dimethoxyphenyl group at position 4 and an aniline moiety at position 2. The compound’s structure combines electron-donating methoxy groups with the aromatic and nucleophilic properties of the aniline group, making it a candidate for applications in medicinal chemistry and materials science. Its synthesis typically involves coupling reactions between substituted thiazole precursors and aniline derivatives under controlled conditions .
Preparation Methods
The synthesis of 3-(4-(2,4-Dimethoxyphenyl)thiazol-2-yl)aniline typically involves the reaction of 2,4-dimethoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization in the presence of an acid catalyst to form the thiazole ring.
Chemical Reactions Analysis
3-(4-(2,4-Dimethoxyphenyl)thiazol-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Anticancer Activity
Research has shown that 3-(4-(2,4-Dimethoxyphenyl)thiazol-2-yl)aniline exhibits potent anticancer properties. A study demonstrated its ability to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase in cancer cells. The compound's IC50 values ranged from 0.36 to 0.86 μM across different human cancer cell lines, indicating strong antiproliferative activity comparable to established chemotherapeutics like colchicine .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial efficacy against various pathogens. It showed significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 1.56 to 3.13 μg/mL against strains such as Staphylococcus aureus and Escherichia coli. . This highlights its potential as a therapeutic agent in treating infections.
Material Science Applications
This compound serves as a building block for synthesizing more complex materials. Its unique thiazole structure allows for the creation of novel polymers and composites with enhanced properties. These materials can be utilized in various applications, including electronics and coatings due to their stability and functional characteristics .
Case Study 1: Anticancer Compound Development
A series of thiazole derivatives were synthesized based on the structure of this compound. Among these, one derivative exhibited enhanced antiproliferative activity with significant binding affinity to tubulin, indicating its potential as a lead compound for further development in cancer therapy .
Case Study 2: Antimicrobial Evaluation
In another study, derivatives of the compound were tested against various bacterial strains. The results indicated that modifications to the thiazole ring significantly influenced antimicrobial activity, providing insights into structure-activity relationships that can guide future drug design .
Mechanism of Action
The mechanism of action of 3-(4-(2,4-Dimethoxyphenyl)thiazol-2-yl)aniline involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of certain enzymes, leading to the disruption of essential biological processes in microorganisms. Additionally, it can induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Structural Analogues with Varied Substituents
The following table summarizes key structural analogues, their substituents, and physicochemical properties:
Key Observations:
- Substituent Effects : The 2,4-dimethoxyphenyl group in the target compound enhances solubility compared to halogenated analogues (e.g., 3l, 4-chlorophenyl derivatives) due to its electron-donating nature .
- Biological Activity: Derivatives like (Z)-3-((4-(5,7-dimethoxybenzothiazol-2-yl)phenyl)amino)-1-(3-hydroxy-4-methoxyphenyl)prop-2-en-1-one (5b) exhibit tubulin polymerization inhibition, suggesting that methoxy groups at specific positions (5,7-) enhance binding to biological targets .
- Synthetic Challenges : Lower yields (e.g., 24% for 4-(Thiazolo[4,5-b]pyridin-2-yl)aniline (3f)) are observed in compounds with fused heterocyclic systems, likely due to steric hindrance or competing side reactions .
Electronic and Steric Comparisons
- Methoxy vs. Chloro or fluoro substituents (e.g., in 3l or ) introduce electron-withdrawing effects, which may enhance metabolic stability but reduce solubility .
- Aniline Position: The 2-aniline position in the target compound allows for conjugation with propenone or urea groups (e.g., in ), enabling the formation of bioactive conjugates .
Biological Activity
3-(4-(2,4-Dimethoxyphenyl)thiazol-2-yl)aniline is a thiazole derivative that has garnered attention for its diverse biological activities, particularly in the fields of oncology and infectious diseases. This compound exhibits significant potential as an anticancer agent and has shown antimicrobial properties, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The compound features a thiazole ring, which is known for its ability to interact with biological targets through various mechanisms, including hydrogen bonding and π-π interactions. The specific substitutions on the phenyl ring contribute to its biological activity, particularly the presence of the dimethoxy groups which enhance its solubility and bioavailability.
Anticancer Activity
Research indicates that this compound exhibits potent antiproliferative effects against various cancer cell lines. In particular, studies have shown:
- IC50 Values : The compound demonstrates IC50 values ranging from 0.36 to 0.86 μM in different cancer cell lines, indicating strong inhibitory effects on cell proliferation .
- Mechanism of Action : The compound inhibits tubulin polymerization, disrupting microtubule dynamics akin to the action of known chemotherapeutics like combretastatin A-4 (CA-4). This disruption leads to cell cycle arrest at the G2/M phase, effectively halting cancer cell division .
Antimicrobial Properties
The thiazole moiety contributes to the compound's antimicrobial activity. It has shown efficacy against both Gram-positive and Gram-negative bacteria. Notable findings include:
- Minimum Inhibitory Concentration (MIC) : Some derivatives have reported MIC values as low as 1.56–6.25 μg/mL against pathogens such as Escherichia coli and Staphylococcus aureus .
- Mechanism of Action : The antimicrobial activity is likely due to the inhibition of key enzymes involved in fatty acid biosynthesis, particularly β-ketoacyl-(acyl-carrier-protein) synthase III (FabH), which is crucial for bacterial growth .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
Structural Feature | Impact on Activity |
---|---|
Thiazole Ring | Essential for interaction with biological targets |
Dimethoxy Substituents | Enhance solubility and bioavailability |
Amino Linker | Facilitates binding to tubulin and other targets |
Case Studies and Research Findings
- Antiproliferative Activity Study : A series of thiazole derivatives were synthesized and evaluated for their antiproliferative activity. The most potent compound in this series was identified as having a similar structure to this compound, reinforcing the importance of the thiazole structure in cancer treatment .
- Antimicrobial Evaluation : In vitro studies demonstrated that various thiazole derivatives possess significant antimicrobial properties, with some compounds exhibiting broad-spectrum activity against multiple bacterial strains .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(4-(2,4-Dimethoxyphenyl)thiazol-2-yl)aniline, and how can reaction parameters be systematically optimized?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as cyclocondensation of thioamides with α-haloketones. Key parameters include solvent choice (e.g., dimethyl sulfoxide enhances thiazole formation ), temperature (60–80°C for cyclization), and reaction time (monitored via TLC). Optimization can follow a factorial design approach, varying parameters sequentially to maximize yield and purity . Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical.
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to verify substituent positions and coupling patterns, particularly the aniline NH₂ group (δ ~5.5 ppm in DMSO-d₆) and methoxy protons (δ ~3.8 ppm). High-resolution mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺), while FT-IR identifies functional groups (e.g., NH₂ stretching at ~3400 cm⁻¹) .
Q. What preliminary biological screening methods are suitable for assessing this compound’s bioactivity?
- Methodological Answer : Begin with in vitro assays targeting disease-relevant proteins (e.g., kinases, receptors). Use fluorescence-based binding assays or enzyme inhibition studies (IC₅₀ determination). For antimicrobial activity, employ broth microdilution assays against Gram-positive/negative bacteria or fungal strains. Cytotoxicity can be evaluated via MTT assays on mammalian cell lines (e.g., HEK-293) to establish selectivity .
Advanced Research Questions
Q. How can computational methods elucidate the interaction mechanisms between this compound and biological targets?
- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) to predict binding modes to target proteins (e.g., EGFR kinase). Validate docking poses with molecular dynamics simulations (GROMACS) to assess stability. Quantum mechanical calculations (DFT, B3LYP/6-31G*) can reveal electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
Q. What strategies resolve contradictions in bioactivity data across different studies involving this compound?
- Methodological Answer : Cross-validate experimental conditions: ensure consistent cell lines, assay protocols (e.g., ATP concentration in kinase assays), and compound purity (≥95% by HPLC). Use meta-analysis to identify confounding variables (e.g., solvent effects: DMSO vs. ethanol). Reproduce key studies with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?
- Methodological Answer : Systematically modify substituents:
- Thiazole ring : Introduce electron-withdrawing groups (e.g., -CF₃) to modulate electron density.
- Aniline moiety : Replace NH₂ with acylated or alkylated variants to improve membrane permeability.
- Methoxy groups : Vary positions (e.g., 2,4 vs. 3,5) to assess steric and electronic effects.
Evaluate derivatives via parallel synthesis and high-throughput screening .
Q. What analytical challenges arise in characterizing degradation products of this compound under physiological conditions?
- Methodological Answer : Simulate physiological pH (7.4) and temperature (37°C) in PBS buffer. Monitor degradation via LC-MS/MS over 24–72 hours. Identify metabolites using fragmentation patterns (e.g., loss of methoxy groups, oxidation of thiazole). Compare with synthetic standards for confirmation. Stability studies should include light-sensitive conditions (foil-covered vials recommended) .
Properties
Molecular Formula |
C17H16N2O2S |
---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
3-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]aniline |
InChI |
InChI=1S/C17H16N2O2S/c1-20-13-6-7-14(16(9-13)21-2)15-10-22-17(19-15)11-4-3-5-12(18)8-11/h3-10H,18H2,1-2H3 |
InChI Key |
ZQVDSSVNKGMZLX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CSC(=N2)C3=CC(=CC=C3)N)OC |
Origin of Product |
United States |
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